1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique structure, which includes an iodine atom and a nitrophenyl group attached to a bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensional shape, making it an interesting subject for various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with propellane. This reaction is performed under light conditions and does not require catalysts, initiators, or additives . The process is scalable, allowing for the production of the compound in milligram, gram, and even kilogram quantities. The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Chemical Reactions Analysis
1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and nitrophenyl groups. The iodine atom can participate in halogen bonding, while the nitrophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: This compound has a trifluoromethyl group instead of a nitrophenyl group, which affects its reactivity and applications.
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms, making it more reactive in substitution reactions.
Sulfur-Substituted Bicyclo[1.1.1]pentanes: These compounds have sulfur atoms, which can enhance their potency, metabolic stability, and water solubility.
The uniqueness of 1-Iodo-3-(4-nitrophenyl)bicyclo[11
Properties
IUPAC Name |
1-iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-1-3-9(4-2-8)13(14)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSCAMGGLXAANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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